molecular formula C11H23ClN2O2S B1428198 1-Methanesulfonyl-[2,4']bipiperidinylhydrochloride CAS No. 1361114-84-2

1-Methanesulfonyl-[2,4']bipiperidinylhydrochloride

Cat. No. B1428198
M. Wt: 282.83 g/mol
InChI Key: RAHBKCGPFZSHIQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Specific chemical reactions involving 1-Methanesulfonyl-[2,4’]bipiperidinylhydrochloride are not detailed in the search results. Methanesulfonyl chloride, a related compound, is known to be highly reactive and is used as a source of the “CH3SO2+” synthon .

Scientific Research Applications

Methane Utilization and Conversion

Methane, a simple hydrocarbon, is a key component in various chemical transformations and energy production processes. Research has focused on its utilization due to its abundance and potential as a cleaner energy source compared to other fossil fuels.

  • Methane as a Resource : Methanotrophs, a type of bacteria, can use methane as their sole carbon source, leading to various biotechnological applications. These applications include the production of single-cell protein, biopolymers, and other valuable compounds such as methanol and formaldehyde. The genetic engineering of methanotrophs could further expand the potential for methane utilization in producing novel compounds like carotenoids (Strong, Xie, & Clarke, 2015).

  • Methane in Plant Physiology : Methane has been observed to play roles in enhancing plant tolerance against various abiotic stresses, promoting root development, and delaying senescence. This indicates potential agricultural applications where methane's biological roles could be harnessed to improve crop resilience and productivity (Li, Wei, & Shen, 2019).

  • Direct Methane Production : Recent studies have shown that not only microorganisms but also plants, animals, and fungi can produce methane directly, even in the presence of oxygen. This novel pathway, termed "aerobic methane production," suggests a more complex global methane cycle than previously understood. Understanding these pathways could inform new strategies for methane management and utilization (Liu et al., 2015).

Catalytic Processes and Methane Conversion

Catalytic processes play a crucial role in methane conversion, offering pathways to transform methane into more valuable or usable forms.

  • Homogeneous Functionalization of Methane : Homogeneous systems for methane conversion have been reviewed, highlighting the challenges and potential solutions for utilizing methane more efficiently in chemical processes. These include the development of catalysts that can operate at lower temperatures and pressures and the use of oxygen as a reactant to improve the sustainability of methane functionalization processes (Gunsalus et al., 2017).

  • Methane Conversion in Solid Oxide Fuel Cells : Solid oxide fuel cells (SOFC) represent a promising technology for converting natural gas, primarily composed of methane, into electricity. SOFCs can potentially operate at efficiencies above 60%, significantly reducing CO2 emissions compared to traditional combustion-based power generation. This area of research is crucial for developing more efficient and environmentally friendly energy systems (Gür, 2016).

Safety And Hazards

While specific safety and hazard information for 1-Methanesulfonyl-[2,4’]bipiperidinylhydrochloride is not available, methanesulfonyl chloride, a related compound, is known to be highly toxic, corrosive, and a lachrymator . It reacts with nucleophilic reagents (including water) in a strongly exothermic manner .

properties

IUPAC Name

1-methylsulfonyl-2-piperidin-4-ylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2S.ClH/c1-16(14,15)13-9-3-2-4-11(13)10-5-7-12-8-6-10;/h10-12H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHBKCGPFZSHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methanesulfonyl-[2,4']bipiperidinylhydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methanesulfonyl-[2,4']bipiperidinylhydrochloride
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1-Methanesulfonyl-[2,4']bipiperidinylhydrochloride
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1-Methanesulfonyl-[2,4']bipiperidinylhydrochloride
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1-Methanesulfonyl-[2,4']bipiperidinylhydrochloride
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1-Methanesulfonyl-[2,4']bipiperidinylhydrochloride
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1-Methanesulfonyl-[2,4']bipiperidinylhydrochloride

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